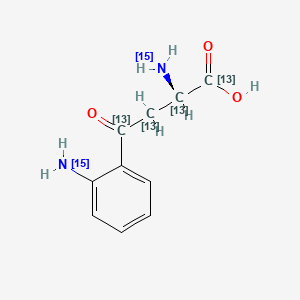
L-Kynurenine-13C4,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Kynurenine-13C4,15N2 is a stable isotope-labeled compound of L-Kynurenine, which is a metabolite of the amino acid L-Tryptophan. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications. L-Kynurenine is known to be an agonist of the aryl hydrocarbon receptor and plays a significant role in the kynurenine pathway, which is involved in the metabolism of L-Tryptophan .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Kynurenine-13C4,15N2 is synthesized by incorporating stable isotopes of carbon-13 and nitrogen-15 into the L-Kynurenine molecule. The synthesis typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes. The process may involve multiple steps, including the protection and deprotection of functional groups, as well as purification steps to achieve high purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process is optimized for high yield and purity, and it includes rigorous quality control measures to ensure the consistency and reliability of the final product. The production process may also involve the use of specialized equipment and techniques to handle the labeled compounds safely .
Analyse Chemischer Reaktionen
Types of Reactions: L-Kynurenine-13C4,15N2 undergoes various chemical reactions, including:
Oxidation: L-Kynurenine can be oxidized to form kynurenic acid.
Reduction: It can be reduced to form other metabolites in the kynurenine pathway.
Substitution: Functional groups on the L-Kynurenine molecule can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions vary depending on the desired substitution, but may include the use of catalysts and specific solvents.
Major Products:
Kynurenic Acid: Formed through oxidation.
Anthranilic Acid: Another product of the kynurenine pathway.
3-Hydroxykynurenine: Formed through hydroxylation.
Wissenschaftliche Forschungsanwendungen
L-Kynurenine-13C4,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the kynurenine pathway.
Biology: Helps in studying the role of L-Kynurenine in cellular processes and its interaction with receptors.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cancer.
Industry: Used in the development of new drugs and in the study of drug metabolism.
Wirkmechanismus
L-Kynurenine-13C4,15N2 exerts its effects primarily through its interaction with the aryl hydrocarbon receptor. Upon binding to this receptor, it activates a signaling pathway that leads to various cellular responses. Additionally, L-Kynurenine can be converted into other metabolites, such as kynurenic acid, which have their own biological activities. These metabolites can interact with different molecular targets, including glutamate receptors and G protein-coupled receptors, influencing processes such as neuroprotection and immune modulation .
Vergleich Mit ähnlichen Verbindungen
Kynurenic Acid: A metabolite of L-Kynurenine with neuroprotective properties.
3-Hydroxykynurenine: Another metabolite involved in the kynurenine pathway.
Anthranilic Acid: A product of the kynurenine pathway with distinct biological activities.
Uniqueness: L-Kynurenine-13C4,15N2 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it particularly valuable in research applications where understanding the dynamics of the kynurenine pathway is crucial .
Eigenschaften
Molekularformel |
C10H12N2O3 |
|---|---|
Molekulargewicht |
214.17 g/mol |
IUPAC-Name |
(2S)-2-(15N)azanyl-4-(2-(15N)azanylphenyl)-4-oxo(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/t8-/m0/s1/i5+1,8+1,9+1,10+1,11+1,12+1 |
InChI-Schlüssel |
YGPSJZOEDVAXAB-FQKODVLFSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[13C](=O)[13CH2][13C@@H]([13C](=O)O)[15NH2])[15NH2] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


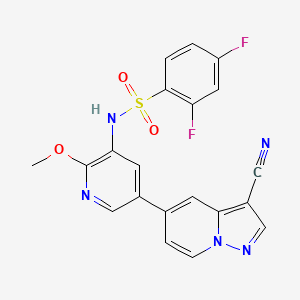
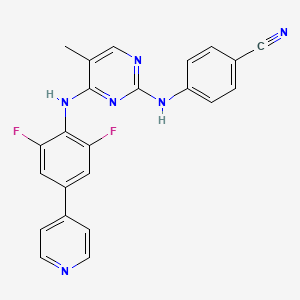
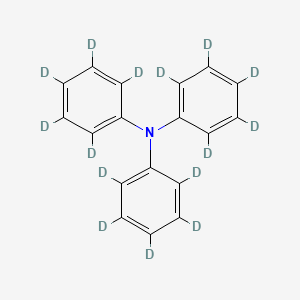
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12403817.png)
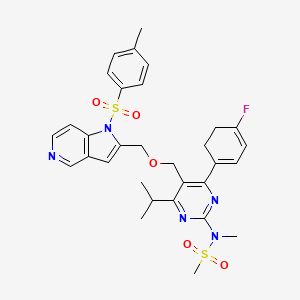
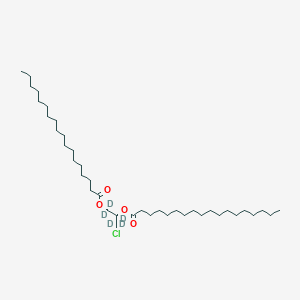
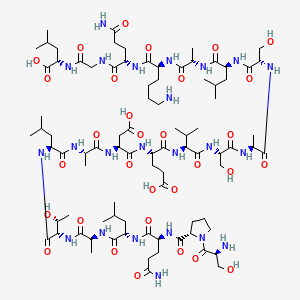
![(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12403837.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12403839.png)
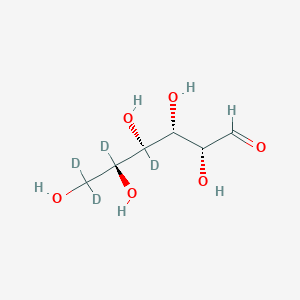
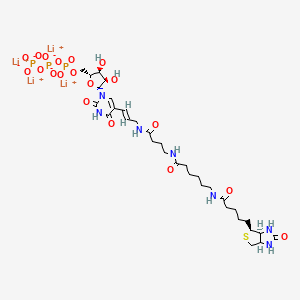
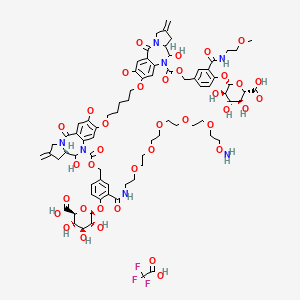

![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)
